molecular formula C11H13ClF3N B12314653 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride

Cat. No.: B12314653
M. Wt: 251.67 g/mol
InChI Key: ZJKYOLGCZODGIJ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of fluorine atoms on both the phenyl and piperidine rings. This compound is commonly used in scientific research as a building block in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of 3,5-difluorophenyl boronic acid with a suitable piperidine derivative under the catalysis of palladium complexes . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce N-oxides or secondary amines, respectively .

Scientific Research Applications

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Difluorophenyl)piperidine hydrochloride
  • 4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidene

Uniqueness

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is unique due to the presence of fluorine atoms on both the phenyl and piperidine rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-4-fluoropiperidine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11;/h5-7,15H,1-4H2;1H

InChI Key

ZJKYOLGCZODGIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC(=CC(=C2)F)F)F.Cl

Origin of Product

United States

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